2-(Trifluoromethyl)quinolin-4-amine
Overview
Description
2-(Trifluoromethyl)quinolin-4-amine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-(Trifluoromethyl)quinolin-4-amine is the microtubule network within cells . Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its target by inhibiting microtubule polymerization . This interaction is similar to the action of colchicine, a well-known microtubule inhibitor . The compound binds to the colchicine binding site on tubulin, the protein subunit of microtubules .
Biochemical Pathways
The inhibition of microtubule polymerization disrupts the microtubule network within cells . This disruption affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . As a result, the cell cycle is arrested at the G2/M phase .
Result of Action
The disruption of the microtubule network leads to cell cycle arrest at the G2/M phase . This arrest induces apoptosis, or programmed cell death, in a dose-dependent manner . The compound has shown potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)quinolin-4-amine has been found to interact with various enzymes, proteins, and other biomolecules. It has been identified as a potent antitumor agent with microtubule polymerization inhibitory activity . This suggests that it interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the microtubule network .
Cellular Effects
In cellular processes, this compound has shown significant effects. It has been observed to disrupt the tubulin network in HeLa cells, a type of human cancer cell . Furthermore, it has been found to arrest HeLa cells at the G2/M phase and induce cell apoptosis in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin. It acts as a tubulin inhibitor, similar to colchicine . Molecular docking results have shown that the hydrogen bonds of this compound reinforce the interactions in the pocket of the colchicine binding site .
Temporal Effects in Laboratory Settings
Its potent antitumor activity and its effects on cell apoptosis suggest that it may have long-term effects on cellular function .
Preparation Methods
The synthesis of 2-(trifluoromethyl)quinolin-4-amine involves several steps, typically starting with the preparation of the quinoline core. One common method involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation . Industrial production methods may involve optimization of these steps to increase yield and purity, often using high-throughput techniques and advanced purification methods .
Chemical Reactions Analysis
2-(Trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and nitration reactions are typical, with reagents like bromine or nitric acid.
Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity
Scientific Research Applications
2-(Trifluoromethyl)quinolin-4-amine has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting microtubule polymerization, which is crucial for cell division.
Medicine: Potential antitumor agent, showing cytotoxicity against various cancer cell lines such as PC3, K562, and HeLa
Comparison with Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Colchicine: Similar mechanism of action but different chemical structure.
Combretastatin A-4: Another microtubule-targeting agent with distinct structural features.
Skimmianine: A naturally occurring quinoline with anticancer properties
These comparisons highlight the unique trifluoromethyl group in this compound, which enhances its biological activity and specificity .
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALBEJGMLUINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502357 | |
Record name | 2-(Trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-93-2 | |
Record name | 2-(Trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(trifluoromethyl)quinolin-4-amine derivatives exert their antitumor effects?
A1: The provided research article ["Discovery of novel this compound derivatives as potent antitumor agents with microtubule polymerization inhibitory activity." []] specifically focuses on the ability of these compounds to inhibit microtubule polymerization. [] Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. While the exact binding site and mechanism are not fully elucidated in the abstract, the research suggests that these compounds interact with tubulin, the protein subunit of microtubules, to exert their antitumor activity.
Q2: What is the significance of exploring this compound derivatives as potential antitumor agents?
A2: The development of novel antitumor agents is crucial in the fight against cancer. This research highlights the potential of this compound derivatives as a new class of microtubule polymerization inhibitors. [] Further exploration of these compounds could lead to the development of more effective and targeted cancer therapies.
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